molecular formula C15H10O3 B14616933 9-Oxo-9h-fluoren-2-yl acetate CAS No. 57247-77-5

9-Oxo-9h-fluoren-2-yl acetate

Cat. No.: B14616933
CAS No.: 57247-77-5
M. Wt: 238.24 g/mol
InChI Key: VCYQRZKSWZQERK-UHFFFAOYSA-N
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Description

9-Oxo-9h-fluoren-2-yl acetate is a chemical compound with the molecular formula C15H10O3 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features an acetate group attached to the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxo-9h-fluoren-2-yl acetate typically involves the oxidation of 9H-fluorene to form 9-fluorenone, followed by acetylation. One common method involves the use of potassium hydroxide (KOH) in tetrahydrofuran (THF) under ambient conditions to achieve high yield and purity . The acetylation step can be carried out using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

9-Oxo-9h-fluoren-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: Conversion to fluorenone derivatives.

    Reduction: Formation of fluoren-9-ol derivatives.

    Substitution: Introduction of different functional groups at the acetate position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Fluoren-9-ol derivatives.

    Substitution: Fluorene derivatives with different functional groups.

Scientific Research Applications

9-Oxo-9h-fluoren

Properties

CAS No.

57247-77-5

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

(9-oxofluoren-2-yl) acetate

InChI

InChI=1S/C15H10O3/c1-9(16)18-10-6-7-12-11-4-2-3-5-13(11)15(17)14(12)8-10/h2-8H,1H3

InChI Key

VCYQRZKSWZQERK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3C2=O

Origin of Product

United States

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